Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the trifluoromethyl group through a radical trifluoromethylation reaction . The hydroxy group can be introduced via a hydroxylation reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate
- 2-Propenoic acid, 2-methyl-, 5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]hept-2-yl ester
- 5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]norbornan-2-yl 2-methylprop-2-enoate
Uniqueness
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H27F3O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 2-[4-(1-hydroxy-3,3-dimethylbutyl)-3-[4-(trifluoromethyl)phenyl]phenyl]propanoate |
InChI |
InChI=1S/C23H27F3O3/c1-14(21(28)29-5)16-8-11-18(20(27)13-22(2,3)4)19(12-16)15-6-9-17(10-7-15)23(24,25)26/h6-12,14,20,27H,13H2,1-5H3 |
InChI Key |
OIMSINFCTJBCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(CC(C)(C)C)O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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